2-cyclopentylbut-3-yn-2-amine hydrochloride

Salt selection Solid-state stability Pre-formulation

2-Cyclopentylbut-3-yn-2-amine hydrochloride (CAS 1824510-04-4) is a quaternary α,α-disubstituted propargylamine derivative with the molecular formula C₉H₁₆ClN and a molecular weight of 173.68 g/mol. The compound features a sterically congested carbon center bearing a primary amine, a terminal alkyne, a methyl group, and a cyclopentyl ring, presented as the hydrochloride salt.

Molecular Formula C9H16ClN
Molecular Weight 173.68 g/mol
CAS No. 1824510-04-4
Cat. No. B6609645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentylbut-3-yn-2-amine hydrochloride
CAS1824510-04-4
Molecular FormulaC9H16ClN
Molecular Weight173.68 g/mol
Structural Identifiers
SMILESCC(C#C)(C1CCCC1)N.Cl
InChIInChI=1S/C9H15N.ClH/c1-3-9(2,10)8-6-4-5-7-8;/h1,8H,4-7,10H2,2H3;1H
InChIKeyBYDFNVNLHJQZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentylbut-3-yn-2-amine Hydrochloride (CAS 1824510-04-4): Core Identity and Structural Baseline for Research Procurement


2-Cyclopentylbut-3-yn-2-amine hydrochloride (CAS 1824510-04-4) is a quaternary α,α-disubstituted propargylamine derivative with the molecular formula C₉H₁₆ClN and a molecular weight of 173.68 g/mol [1]. The compound features a sterically congested carbon center bearing a primary amine, a terminal alkyne, a methyl group, and a cyclopentyl ring, presented as the hydrochloride salt [1]. This architecture places it within the broader class of alkynyl amine building blocks, but the quaternary substitution pattern fundamentally distinguishes it from simpler linear propargylamines. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click-chemistry derivatizations, while the cyclopentyl substituent provides a conformationally constrained, moderately lipophilic scaffold distinct from aromatic or acyclic analogs .

Why Generic Alkynyl Amine Substitution Fails for 2-Cyclopentylbut-3-yn-2-amine Hydrochloride Procurement


Attempting to substitute 2-cyclopentylbut-3-yn-2-amine hydrochloride with a generic propargylamine, a positional isomer, or a different salt form introduces quantifiable changes in molecular weight, hydrogen-bonding capacity, topological polar surface area (TPSA), and steric environment that directly alter physicochemical and pharmacological properties [1]. The hydrochloride salt confers a 26% mass increase over the free base (173.68 vs. 137.22 g/mol) and converts the free amine to an ionic species, substantially improving aqueous solubility and solid-state stability for precise formulation [1]. Positional isomerism (2-cyclopentyl vs. 1-cyclopentyl attachment) relocates the amine relative to the cyclopentyl ring, changing the spatial presentation of the pharmacophore and potentially reversing stereospecific binding . Cycloalkyl ring expansion from cyclopentyl to cyclohexyl increases molecular weight by approximately 10% and lipophilicity, altering membrane permeability and metabolic stability . The specific quantitative evidence below demonstrates why these seemingly minor structural variations preclude direct interchangeability in research settings.

Quantitative Differentiation Evidence for 2-Cyclopentylbut-3-yn-2-amine Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Stability Advantage

The hydrochloride salt form (target compound, CAS 1824510-04-4, MW 173.68 g/mol) differs from the free base (CAS 1824510-03-3, MW 137.22 g/mol) by a molecular weight increase of 36.46 g/mol (26.6%) corresponding to one equivalent of HCl [1]. This salt formation converts the neutral amine (pKa ~9.8–10.5 estimated for tertiary propargylamines) to a protonated ammonium species with a chloride counterion, which typically enhances aqueous solubility by 1–3 orders of magnitude and improves crystallinity for reproducible weighing and formulation [2]. The free base is an oil or low-melting solid susceptible to atmospheric CO₂ absorption (carbamate formation), while the hydrochloride provides a stable, free-flowing powder with defined GHS hazard classification (H315, H319, H335) that facilitates safe handling protocols [1].

Salt selection Solid-state stability Pre-formulation

Positional Isomer Differentiation: 2-Cyclopentyl vs. 1-Cyclopentyl Substitution Alters Steric and Pharmacophoric Geometry

The target compound bears the amine and cyclopentyl groups on the same carbon (C2 of the butyne chain), creating a quaternary carbon center with a calculated complexity value of 159 and two rotatable bonds [1]. In contrast, 1-cyclopentylbut-3-yn-2-amine (CAS 1602889-37-1) places the cyclopentyl group on C1 and the amine on C2, generating a secondary amine geometry with a chiral center at C2 and a fundamentally different spatial relationship between the amine and the cyclopentyl ring . The target's quaternary center imposes greater steric hindrance around the amine, which can reduce off-target reactivity (e.g., non-specific acylation, imine formation) by approximately 5- to 20-fold compared to less hindered secondary alkynyl amines, based on class-level steric shielding effects observed in α,α-disubstituted amines .

Positional isomerism Structure-activity relationship Steric effects

Cycloalkyl Ring Size Differentiation: Cyclopentyl vs. Cyclohexyl Impact on Lipophilicity and Steric Bulk

The target compound's cyclopentyl group (C₅ ring) confers a distinct lipophilic and steric profile compared to the cyclohexyl analog (2-cyclohexylbut-3-yn-2-amine, CAS 1824548-58-4, free base MW 151.25 g/mol) . The cyclohexyl analog has one additional methylene unit, increasing the calculated logP by approximately 0.5–0.6 units and the molecular volume by roughly 16–18 ų based on atom-contribution methods [1]. In drug design, a ΔlogP of +0.5 typically reduces aqueous solubility by ~3-fold and increases membrane permeability (Papp) by 2- to 3-fold, while the larger ring can sterically impede metabolic CYP450 oxidation at the α-position of the cycloalkyl ring [2]. The cyclopentyl ring occupies an intermediate lipophilicity space that balances solubility and permeability, making it a preferred scaffold when the cyclohexyl analog proves too lipophilic (logP > 3) or exhibits excessive metabolic clearance [2].

Cycloalkyl SAR Lipophilicity Membrane permeability

Terminal Alkyne Reactivity: Click-Chemistry Competence vs. Non-Alkynyl Amine Building Blocks

The terminal alkyne group (C≡CH) of 2-cyclopentylbut-3-yn-2-amine hydrochloride enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with second-order rate constants typically in the range of 10¹–10² M⁻¹s⁻¹ for sterically unencumbered terminal alkynes [1]. However, the quaternary carbon at C2 introduces steric hindrance adjacent to the alkyne, which may reduce the CuAAC rate by 2- to 5-fold compared to unhindered propargylamines such as 2-methylbut-3-yn-2-amine (CAS 2978-58-7, MW 83.13 g/mol) [2]. Despite this rate reduction, the target compound retains full click-chemistry competence, unlike saturated analogs (e.g., 2-cyclopentylbutan-2-amine) or non-alkynyl amine building blocks that lack this bioorthogonal handle entirely [3]. This bifunctional nature (amine nucleophile + alkyne click handle) supports sequential derivatization strategies—amine acylation/sulfonation followed by CuAAC—that are impossible with simple alkyl amines.

Click chemistry CuAAC Bioconjugation

GHS Safety Profile: Defined Hazard Classification Enables Compliant Laboratory Procurement

2-Cyclopentylbut-3-yn-2-amine hydrochloride carries a fully defined GHS hazard classification from ECHA C&L notifications: Skin Irritation Category 2 (H315, 100% of notifying companies), Eye Irritation Category 2A (H319, 100%), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, 100%), with the signal word 'Warning' [1]. This contrasts with the free base (CAS 1824510-03-3) and positional isomer (CAS 1602889-37-1), for which no GHS classification data is publicly available, creating regulatory ambiguity for laboratory safety documentation . The defined hazard profile enables immediate incorporation into laboratory risk assessments, safety data sheet (SDS) preparation, and institutional chemical hygiene plans without requiring de novo hazard testing.

GHS classification Laboratory safety Regulatory compliance

Molecular Topology: Lower TPSA Predicts Superior Passive Membrane Permeability vs. Heteroatom-Rich Analogs

The target compound exhibits a computed topological polar surface area (TPSA) of 26 Ų, which is well below the established threshold of <60 Ų for favorable passive blood-brain barrier penetration and <140 Ų for oral absorption [1]. This low TPSA arises from the single primary amine (the only heteroatom contributor beyond the chloride counterion) and the hydrocarbon-dominated scaffold. By comparison, introducing aromatic or heterocyclic substituents in place of the cyclopentyl group (e.g., 2-phenylbut-3-yn-2-amine analogs) would increase TPSA above 30 Ų and add π-stacking interactions that alter protein-binding profiles [2]. The TPSA of 26 Ų places the compound in the favorable quadrant of the BOILED-Egg model for predicted brain penetrance, distinct from more polar saturated amine derivatives with TPSA > 40 Ų [3].

TPSA Membrane permeability CNS drug design

High-Value Application Scenarios for 2-Cyclopentylbut-3-yn-2-amine Hydrochloride Based on Quantitative Differentiation Evidence


CNS-Penetrant Probe Design Leveraging Low TPSA (26 Ų)

Medicinal chemistry teams developing brain-penetrant small-molecule probes should prioritize 2-cyclopentylbut-3-yn-2-amine hydrochloride over more polar analogs because its TPSA of 26 Ų falls well below the CNS permeability threshold of 60 Ų . The cyclopentyl group contributes lipophilicity without introducing aromatic π-stacking liabilities that can cause off-target binding or hERG channel inhibition. The quaternary amine center resists metabolic N-dealkylation, potentially extending the in vivo half-life relative to secondary amine analogs. The terminal alkyne enables late-stage [¹⁸F]-click radiolabeling for PET imaging applications, a strategy incompatible with saturated or non-alkynyl comparators .

Bifunctional Building Block for Sequential Derivatization Libraries

Synthetic chemistry groups constructing compound libraries via iterative functionalization should select 2-cyclopentylbut-3-yn-2-amine hydrochloride as a scaffold because it uniquely offers two orthogonal reactive handles: a sterically encumbered primary amine and a terminal alkyne . The quaternary carbon center partially shields the amine, enabling selective N-functionalization (acylation, sulfonylation, reductive amination) in the presence of the alkyne, which can subsequently undergo CuAAC with azide-containing fragments . This sequential strategy avoids the protecting-group manipulations required when using simpler propargylamines (e.g., 2-methylbut-3-yn-2-amine, CAS 2978-58-7), where the less hindered amine may compete as a ligand for copper catalyst . The hydrochloride salt form ensures accurate stoichiometric control during library synthesis.

Cycloalkyl SAR Studies: Probing Ring-Size Effects on Target Binding and ADME

Structure-activity relationship (SAR) programs investigating the impact of cycloalkyl ring size on target engagement and pharmacokinetics should procure 2-cyclopentylbut-3-yn-2-amine hydrochloride alongside its cyclohexyl analog (CAS 1824548-58-4) as a matched pair . The cyclopentyl variant provides a ΔlogP of approximately −0.5 to −0.6 relative to the cyclohexyl analog, enabling interrogation of lipophilicity-driven potency shifts without altering the core pharmacophore (alkynyl amine) . The ring-size difference also modulates metabolic stability: cyclopentyl rings undergo CYP450-mediated oxidation at a measurably different rate than cyclohexyl rings, providing a tool to deconvolute clearance mechanisms in hepatocyte assays . The defined GHS hazard profile of the hydrochloride salt ensures consistent safety documentation across the matched-pair study.

Regulatory-Compliant Laboratory Procurement with Pre-Established GHS Safety Data

Institutional procurement workflows that mandate pre-existing GHS hazard documentation for chemical purchase approval should prioritize 2-cyclopentylbut-3-yn-2-amine hydrochloride over the free base (CAS 1824510-03-3) or positional isomer (CAS 1602889-37-1), both of which lack publicly available ECHA C&L hazard classifications . The target compound's three fully classified hazard categories (H315, H319, H335; Signal: Warning) enable immediate SDS authoring and integration into institutional chemical inventory systems (e.g., LabArchives, BioRAFT) without requiring additional hazard determination testing . This pre-compliance feature can reduce procurement-to-experiment timelines by 1–4 weeks compared to compounds requiring de novo hazard assessment.

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